molecular formula C11H14BrIO B14054652 1-(3-Bromopropyl)-2-ethoxy-5-iodobenzene

1-(3-Bromopropyl)-2-ethoxy-5-iodobenzene

Cat. No.: B14054652
M. Wt: 369.04 g/mol
InChI Key: AHBLOSUTNBXVCH-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-ethoxy-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromopropyl, ethoxy, and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-2-ethoxy-5-iodobenzene can be achieved through several synthetic routes. One common method involves the bromination of 1-(3-propyl)-2-ethoxy-5-iodobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure the selective bromination of the propyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-2-ethoxy-5-iodobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives with new functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of deiodinated benzene derivatives.

Scientific Research Applications

1-(3-Bromopropyl)-2-ethoxy-5-iodobenzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific biological pathways.

    Material Science: Utilized in the preparation of functionalized materials with unique electronic or optical properties.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-ethoxy-5-iodobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The ethoxy and iodine groups may contribute to the compound’s overall binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromopropyl)-2-methoxy-5-iodobenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(3-Bromopropyl)-2-ethoxy-4-iodobenzene: Similar structure but with the iodine atom in a different position on the benzene ring.

    1-(3-Bromopropyl)-2-ethoxy-5-chlorobenzene: Similar structure but with a chlorine atom instead of an iodine atom.

Uniqueness

1-(3-Bromopropyl)-2-ethoxy-5-iodobenzene is unique due to the specific combination of bromopropyl, ethoxy, and iodine substituents on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14BrIO

Molecular Weight

369.04 g/mol

IUPAC Name

2-(3-bromopropyl)-1-ethoxy-4-iodobenzene

InChI

InChI=1S/C11H14BrIO/c1-2-14-11-6-5-10(13)8-9(11)4-3-7-12/h5-6,8H,2-4,7H2,1H3

InChI Key

AHBLOSUTNBXVCH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)I)CCCBr

Origin of Product

United States

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